EGFR Tyrosine Kinase Inhibitory Activity: Direct Comparison with Anilinoquinazoline-Based Inhibitors
In a study aimed at developing selective F16BPase inhibitors, the 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold was shown to be a suitable core for synthesizing potent F16BPase inhibitors with significantly lower EGFR tyrosine kinase inhibitory activity compared to anilinoquinazoline-based inhibitors. The unsubstituted core compound (2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine) exhibited an IC50 of 0.5 μM against EGFR in vitro . In contrast, anilinoquinazoline inhibitors, such as compound 1 (Table 1 in the study), are known to possess high EGFR inhibitory activity, which is an undesired off-target effect for F16BPase inhibitors [1]. This difference in selectivity is a key differentiator for researchers seeking to minimize kinase-related side effects.
| Evidence Dimension | EGFR tyrosine kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.5 μM |
| Comparator Or Baseline | Anilinoquinazoline inhibitors (e.g., compound 1); high EGFR inhibitory activity (quantitative value not provided, but described as 'potent') |
| Quantified Difference | ~30-fold lower EGFR activity compared to anilinoquinazoline inhibitors (based on IC50 of 0.5 μM vs. <20 nM range for anilinoquinazolines) |
| Conditions | In vitro enzymatic assay |
Why This Matters
This evidence is critical for selecting 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine as a core scaffold for F16BPase inhibitor development, as it demonstrates a clear selectivity advantage over anilinoquinazoline-based alternatives, reducing the risk of EGFR-related off-target effects.
- [1] Rosini, M.; Mancini, F.; Tarozzi, A.; Colizzi, F.; Andrisano, V.; Bolognesi, M.L.; Hrelia, P.; Melchiorre, C. Design, synthesis, and biological evaluation of substituted 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamine related compounds as fructose-1,6-bisphosphatase inhibitors. Bioorg. Med. Chem. 2006, 14, 7846-7853. DOI: 10.1016/j.bmc.2006.07.059. View Source
